2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-ethyl-6-methyl-1H-pyrimidin-4-one

Medicinal Chemistry p97/VCP Inhibitor Structure-Activity Relationship

Researchers mapping p97 D2 ATPase steric tolerance face a shortage of defined, substitution-specific quinazoline-pyrimidinone probes. This compound directly solves that gap: - Serves as an exact SAR probe for 5-ethyl-6-methyl vs. 5,6-dimethyl or 4-methyl-only analogs, with IC₅₀ interpretable against DBeQ (1.5 μM) baseline. - Represents formula III of US 9,062,026 B2, enabling competitive IP landscape evaluation alongside clinical candidates CB-5083 (11 nM) and CB-5339 (<30 nM). - Lower predicted LogP (2.99) and higher PSA (79 Ų) versus DBeQ reduce non-specific membrane partitioning, making it a calibrated complement for cellular target-engagement assays. - Verified ¹H NMR spectrum (SpectraBase 3UOyoyaNQiQ) supports QC method development for regioisomer resolution (4,6- vs. 4,7-dimethylquinazoline). Available via custom synthesis. Request a quote for your specific batch size and purity requirements.

Molecular Formula C17H19N5O
Molecular Weight 309.4 g/mol
Cat. No. B14941268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-ethyl-6-methyl-1H-pyrimidin-4-one
Molecular FormulaC17H19N5O
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCCC1=C(N=C(NC1=O)NC2=NC(=C3C=C(C=CC3=N2)C)C)C
InChIInChI=1S/C17H19N5O/c1-5-12-10(3)18-17(21-15(12)23)22-16-19-11(4)13-8-9(2)6-7-14(13)20-16/h6-8H,5H2,1-4H3,(H2,18,19,20,21,22,23)
InChIKeyXWNACTGFJFQPPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-ethyl-6-methyl-1H-pyrimidin-4-one: Structure, Class, and Procurement Context


2-[(4,6-Dimethyl-2-quinazolinyl)amino]-5-ethyl-6-methyl-4(1H)-pyrimidinone (C₁₇H₁₉N₅O; average mass 309.37 Da) is a hybrid heterocyclic small molecule containing a 4,6-dimethylquinazoline moiety linked via a 2-amino bridge to a 5-ethyl-6-methylpyrimidin-4-one scaffold . The compound has been indexed in screening collections under identifier ALA3638398 and appears in the patent literature within the genus of fused pyrimidines and substituted quinazolines claimed as inhibitors of the AAA ATPase p97/Valosin-containing protein (VCP) [1]. For procurement purposes, this compound is positioned as a research-grade quinazoline-pyrimidinone hybrid, distinct from clinical-stage p97 inhibitors such as CB-5083 or CB-5339 but sharing core pharmacophoric elements with the p97-targeting quinazoline chemotype.

SAR Niche Defined p97 D2 domain alkyl-tolerance probe within quinazoline-pyrimidinone hybrid series
Patent Context Representative of formula III quinazoline genus in US 9,062,026 B2 p97 inhibitor portfolio
Analytical ID Verified ¹H NMR spectrum available for isomer-specific QC acceptance testing

Why Generic Substitution Within the 2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-ethyl-6-methyl-1H-pyrimidin-4-one Chemotype Is Not Advisable


The p97/VCP inhibitor chemical space contains structurally diverse sub-series—including fused pyrimidines, benzylquinazolines, and pyrazolo[3,4-d]pyrimidines—that exhibit marked differences in ATPase inhibition potency, selectivity, binding mode, and cytotoxicity profiles [1]. Within the quinazoline-pyrimidinone hybrid subclass, even minor peripheral substitutions (e.g., 5-ethyl vs. 5-H on the pyrimidinone ring, or 4,6-dimethyl vs. 4-methyl on the quinazoline) can shift IC₅₀ values by orders of magnitude and alter target engagement at the p97 D1 vs. D2 ATPase domains [2]. Consequently, procurement of a specific quinazoline-pyrimidinone hybrid cannot be fulfilled by a generic “p97 inhibitor” or a closely related analog without risking substantial deviation in biological readout, SAR interpretation, or assay reproducibility.

5-ethyl-6-methyl vs. 5,6-dimethyl substitution shifts p97 D2 steric occupancy and lipophilicity, altering SAR interpretation.
4,6-dimethylquinazoline vs. 4-methyl-only analog may differentially engage p97 D1/D2 ATPase domains; activity not interchangeable.
Lower LogP and higher PSA relative to DBeQ predict distinct cell permeability; cellular target engagement may not transfer.

Quantitative Differentiation Evidence for 2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-ethyl-6-methyl-1H-pyrimidin-4-one Against Closest Comparators


Structural Identity: 5-Ethyl-6-Methyl Pyrimidinone Substitution Pattern Defines a Distinct SAR Node Relative to 5,6-Dimethyl and 5-Unsubstituted Analogs

The target compound bears a 5-ethyl-6-methyl substitution on the pyrimidin-4-one ring, distinguishing it from the closest cataloged analog, 2-[(4,6-dimethylquinazolin-2-yl)amino]-5,6-dimethyl-1,4-dihydropyrimidin-4-one (C₁₆H₁₇N₅O; 295.34 g/mol), which carries symmetric 5,6-dimethyl groups . The 5-ethyl group introduces an additional rotatable bond and increased lipophilicity, with predicted ACD/LogP of 2.99 vs. a calculated LogP of ~2.5 for the 5,6-dimethyl analog . This structural divergence places the target compound at a distinct node in the p97 inhibitor SAR landscape: the 5-ethyl substituent has been shown in related quinazoline-pyrimidinone series to modulate steric occupancy within the p97 D2 ATP-binding pocket [1].

Substitution pattern
Class-level
Target: 5-ethyl-6-methyl; LogP ~2.99; MW 309.37 Da
Comparator: 5,6-dimethyl; LogP ~2.5; MW 295.34 Da
ΔLogP ≈ +0.5; ΔMW = +14 Da
Defines distinct SAR node for p97 D2 alkyl-tolerance profiling
Predicted LogP values; experimental confirmation advised
Medicinal Chemistry p97/VCP Inhibitor Structure-Activity Relationship Quinazoline-Pyrimidinone Hybrid

Quinazoline Core Methylation: 4,6-Dimethyl Pattern as a Defined p97 Pharmacophoric Element Distinct from 4-Methyl or Unsubstituted Quinazolines

The target compound incorporates a 4,6-dimethylquinazoline moiety, whereas the nearest commercially available analog, 5-ethyl-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one (CAS 6030-64-4; C₁₆H₁₇N₅O), bears only a single 4-methyl group on the quinazoline . In the context of published quinazoline-based p97 inhibitor SAR, the 6-position methyl substituent contributes to D2 domain ATP-competitive binding and influences selectivity over the D1 domain; DBeQ (IC₅₀ 1.5 μM for p97 ATPase, Kᵢ 3.2 μM) carries an unsubstituted quinazoline core, while the clinical-stage CB-5083 (IC₅₀ 11 nM) incorporates a distinct pyrano[4,3-d]pyrimidine scaffold rather than a quinazoline [1]. The 4,6-dimethyl pattern represents a specific methylation vector within the quinazoline sub-series under patent claim in US 9,062,026 B2 [2].

Quinazoline methylation
Class-level
Target: 4,6-dimethylquinazoline
Comparator A: 4-methyl-only analog (CAS 6030-64-4)
Comparator B: DBeQ (unsubstituted quinazoline; p97 IC₅₀ 1.5 µM)
6-methyl contributes to D2 binding and selectivity; must use correct dimethyl pattern
Target IC₅₀ not disclosed; DBeQ serves as activity baseline
p97/VCP Inhibitor Quinazoline SAR Medicinal Chemistry Target Engagement

Physicochemical Differentiation: Predicted LogP, Solubility, and Permeability Profile vs. Reference p97 Inhibitors DBeQ, ML240, and ML241

Predicted physicochemical parameters differentiate the target compound from widely used p97 inhibitor tool compounds. The target compound has an ACD/LogP of 2.99, polar surface area (PSA) of 79 Ų, and zero Rule-of-Five violations . By comparison, DBeQ (C₂₀H₁₈N₄) has a calculated LogP of approximately 3.8 and PSA of ~42 Ų; ML240 (C₂₃H₂₄N₄O₂) has a higher MW (388.46 Da) and LogP of ~3.5; ML241 (C₂₂H₂₄N₄O₂) has MW 376.45 Da and LogP ~3.2 [1]. The target compound's lower LogP, higher PSA, and presence of both hydrogen-bond donor and acceptor motifs on the pyrimidinone ring suggest a differentiated solubility and permeability profile that may affect cellular assay performance, particularly in p97-dependent ubiquitin-proteasome reporter cell lines where intracellular target engagement is measured [2].

Physicochemical profile
Context-dependent
LogP 2.99, PSA 79 Ų, MW 309 Da, Ro5 0
DBeQ: LogP ~3.8, PSA ~42 Ų
ML240/ML241: MW ~388/376 Da, LogP ~3.5
Lower lipophilicity may reduce membrane partitioning; differentiated cell permeability profile
Predicted values; experimental logD not available
Drug-likeness Physicochemical Properties Permeability Procurement Specification

Patent-Defined Chemical Space: Coverage Under US 9,062,026 B2 as a Distinct Genus Member Within the p97 Inhibitor Portfolio

The target compound falls explicitly within the generic formula III (quinazoline scaffold) of US 9,062,026 B2, assigned to Cleave Biosciences, which claims quinazoline compounds bearing a 2-amino-linked heterocycle and substituents at the 4- and 6-positions of the quinazoline ring [1]. This patent is foundational to the Cleave Biosciences p97 inhibitor pipeline, which includes CB-5083 (Phase 1 clinical candidate; IC₅₀ 11 nM) and CB-5339 (second-generation; IC₅₀ <30 nM) [2]. The target compound's specific substitution pattern—4,6-dimethylquinazoline coupled to a 5-ethyl-6-methylpyrimidin-4-one—represents a probe within the Cleave quinazoline SAR landscape that is structurally intermediate between early DBeQ-type hits (unsubstituted quinazoline) and optimized clinical leads (pyrano-pyrimidine scaffold). This patent mapping provides procurement rationale for laboratories investigating the Cleave p97 inhibitor chemical space or requiring a patent-referenced probe for competitive SAR profiling.

Patent landscape
Source review
Covered by formula III of US 9,062,026 B2 (quinazoline genus). CB-5083 IC₅₀ 11 nM, CB-5339 IC₅₀ undisclosed. Target activity not reported.
Structurally defined reference for Cleave patent estate competitive intelligence
Activity data absent; use as chemical space probe only
Intellectual Property p97 Inhibitor Chemical Space Coverage Quinazoline Scaffold

Analytical Characterization: NMR Identity Confirmation Differentiates from Uncharacterized or Mis-identified Structural Isomers

The target compound has a documented ¹H NMR spectrum in the SpectraBase™ reference database (SpectraBase Compound ID 3UOyoyaNQiQ) [1], providing definitive identity confirmation against the molecular formula C₁₇H₁₉N₅O (exact mass 309.15896 Da). This is in contrast to the closely related positional isomer 4-pyrimidinol, 2-[(4,7-dimethyl-2-quinazolinyl)amino]-5-ethyl-6-methyl- (also C₁₇H₁₉N₅O; ChemSpider), which has the methyl group at quinazoline position 7 rather than position 6 and lacks a publicly deposited NMR spectrum . The availability of verified spectral data enables incoming quality control by ¹H NMR for procurement acceptance, mitigating the risk of receiving the 4,7-dimethyl isomer or other structurally similar contaminants.

Analytical identity
Head-to-head
Target: ¹H NMR spectrum available (SpectraBase 3UOyoyaNQiQ). Comparator: 4,7-dimethyl isomer lacks public NMR; same MF and exact mass.
Enables unambiguous QC differentiation of 4,6- from 4,7-regioisomer by NMR
LC-MS alone insufficient; NMR required for isomer resolution
Quality Control Analytical Chemistry NMR Spectroscopy Procurement Verification

Predicted Oral Bioavailability and Drug-Likeness Parameters Relative to Clinical-Stage p97 Inhibitor CB-5083

Predicted ADME parameters suggest a differentiated oral absorption profile for the target compound relative to the clinical p97 inhibitor CB-5083. The target compound has zero Rule-of-Five violations, ACD/LogP 2.99, and ACD/LogD (pH 7.4) of 2.93, with predicted ACD/BCF (pH 7.4) of 92.24 and ACD/KOC (pH 7.4) of 805.05 . In contrast, CB-5083 (C₂₄H₂₃N₅O₂; MW 413.47 Da) has a higher LogP (estimated ~3.5) and contains a benzylamino substituent that introduces additional metabolic liability [1]. While no experimental PK data exist for the target compound, its lower predicted LogD and BCF suggest potentially lower tissue distribution and reduced bioaccumulation risk relative to CB-5083—a factor relevant for in vivo pharmacological studies in animal models where the target compound might serve as a tool probe with a differentiated PK signature.

ADME prediction
Context-dependent
Target: LogD 2.93, BCF 92, Ro5 0
CB-5083: MW 413 Da, LogP ~3.5, clinical-stage p97 inhibitor
Lower predicted tissue distribution may support acute dosing PK studies as differentiated probe
No experimental PK data; ADME predictions only
ADME Drug-likeness Oral Bioavailability Procurement Decision

Recommended Research and Industrial Application Scenarios for 2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-ethyl-6-methyl-1H-pyrimidin-4-one Based on Quantitative Evidence


SAR Probe for p97 D2 ATPase Domain Alkyl-Tolerance Profiling Within the Cleave Quinazoline Chemical Space

Investigators mapping the steric and lipophilic tolerance of the p97 D2 ATP-binding pocket can employ this compound as a defined SAR probe. The 5-ethyl-6-methyl substitution on the pyrimidinone ring and the 4,6-dimethyl substitution on the quinazoline [1] provide a specific substitution vector for head-to-head comparison with the 5,6-dimethyl analog and the 4-methyl-only analog. When tested in a standardized p97 ATPase biochemical assay alongside DBeQ (IC₅₀ 1.5 μM as baseline) [2], the resulting IC₅₀ value can be directly interpreted within the Cleave Biosciences patent SAR landscape to guide further lead optimization.

Reference Compound for Competitive Intelligence and Freedom-to-Operate Analysis of the p97 Inhibitor Patent Estate

Organizations conducting competitive landscape analysis around p97/VCP inhibitors can procure this compound as a structurally defined representative of the quinazoline genus claimed in US 9,062,026 B2 . Its coverage under formula III of the Cleave patent [1], combined with its structural relationship to clinical candidates CB-5083 (IC₅₀ 11 nM) and CB-5339 (IC₅₀ <30 nM) [2], makes it a useful reference for evaluating the breadth of the Cleave intellectual property portfolio and identifying unclaimed chemical space for novel p97 inhibitor development.

Cellular Target Engagement Studies Requiring Differentiated Physicochemical Profile vs. DBeQ and ML-Series Tool Compounds

For cell-based p97 inhibition assays (e.g., dual-reporter ubiquitin-proteasome/autophagy pathway readouts), the target compound's lower predicted LogP (2.99 vs. ~3.8 for DBeQ) and higher PSA (79 vs. ~42 Ų for DBeQ) may result in reduced non-specific membrane partitioning and a distinct intracellular free fraction compared to DBeQ [1]. This makes it suitable as a complementary probe in experiments designed to dissect the impact of physicochemical properties on cellular p97 target engagement, particularly when used alongside ML240/ML241 (IC₅₀ 100 nM each) [2] as potency-calibrated controls.

Analytical Method Development and Quality Control Reference Standard for Quinazoline-Pyrimidinone Isomer Differentiation

The availability of a verified ¹H NMR spectrum (SpectraBase ID 3UOyoyaNQiQ) enables this compound to serve as a reference standard for developing HPLC and NMR methods capable of resolving the 4,6-dimethylquinazoline isomer from the 4,7-dimethyl positional isomer [1]. This application is directly relevant to QC laboratories at CROs and pharmaceutical companies that require robust identity testing for quinazoline-pyrimidinone library compounds, where LC-MS alone is insufficient to distinguish regioisomers sharing the same molecular formula (C₁₇H₁₉N₅O) and exact mass (309.15896 Da).

Application
Selection Property
Validation Focus
p97 D2 alkyl-tolerance SAR studies
5-ethyl-6-methyl substitution pattern
D2 binding site steric occupancy interpretation
p97 patent landscape & FTO analysis
Formula III quinazoline genus representative
US 9,062,026 B2 coverage confirmation
Cell-based p97 pathway engagement studies
Lower predicted LogP, higher PSA vs. DBeQ
Intracellular free fraction & target engagement modulation
QC reference for quinazoline isomer resolution
Verified ¹H NMR spectrum
4,6- vs. 4,7-dimethyl isomer identification by NMR
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